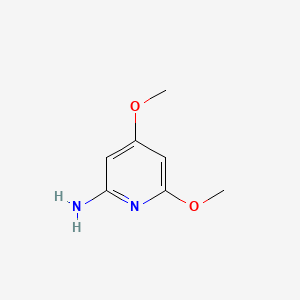

4,6-Dimethoxypyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHFMMWZGEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethoxypyridin-2-amine

Introduction

4,6-Dimethoxypyridin-2-amine is a substituted aminopyridine, a class of heterocyclic compounds recognized for its versatile applications in organic synthesis and medicinal chemistry. As a structural motif, the aminopyridine core is a key pharmacophore in numerous biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of 4,6-dimethoxypyridin-2-amine (CAS No: 914348-23-5), its synthesis, reactivity, and safety protocols, tailored for researchers and drug development professionals.

It is critical to distinguish this compound from its well-known isomer, 2-amino-4,6-dimethoxypyrimidine. While both are valuable synthetic intermediates, their distinct ring systems (pyridine vs. pyrimidine) confer different chemical and biological properties. This document will focus exclusively on the pyridine derivative.

Core Physicochemical Properties

The fundamental properties of a compound are crucial for designing synthetic routes, purification strategies, and formulation development. The key physicochemical data for 4,6-dimethoxypyridin-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 914348-23-5 | |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| IUPAC Name | 4,6-dimethoxypyridin-2-amine | N/A |

| Synonyms | 2-Amino-4,6-dimethoxypyridine, 4,6-dimethoxy-2-pyridinamine | [1] |

| Boiling Point | 287.2 ± 35.0 °C (Predicted) | |

| Appearance | Not available (often a solid) | [1] |

| Solubility | Not available | [1] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in synthesis. The following spectroscopic data represent the expected profile for 4,6-dimethoxypyridin-2-amine, which is essential for its unambiguous identification.

¹H NMR Spectroscopy

A proton NMR spectrum provides clear diagnostic peaks for the molecule's hydrogen atoms.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 4.5-6.5 ppm, which can shift depending on solvent and concentration. The integration corresponds to two protons.

-

Methoxy Protons (-OCH₃): Two distinct singlets are expected around δ 3.8-4.0 ppm, each integrating to three protons, corresponding to the methoxy groups at the C4 and C6 positions.

-

Pyridine Ring Protons (Ar-H): Two doublets (or singlets, depending on coupling) would appear in the aromatic region, likely between δ 5.5-6.5 ppm, corresponding to the protons at the C3 and C5 positions. The electron-donating effects of the three substituents significantly shield these protons, shifting them upfield compared to unsubstituted pyridine.

¹³C NMR Spectroscopy

The carbon skeleton can be mapped using ¹³C NMR.

-

Pyridine Ring Carbons: Five distinct signals are expected. The carbons bearing the methoxy groups (C4, C6) and the amino group (C2) would be found significantly downfield (e.g., >150 ppm). The C3 and C5 carbons would be more shielded.

-

Methoxy Carbons (-OCH₃): Two signals in the aliphatic region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretching: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.

-

C-O Stretching: Strong C-O stretching bands from the methoxy groups will be present, typically in the 1250-1020 cm⁻¹ range.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹.

Synthesis and Reactivity

Plausible Synthetic Pathways

While specific, high-yield synthetic protocols for 4,6-dimethoxypyridin-2-amine are not extensively documented in the provided results, logical pathways can be extrapolated from pyridone chemistry. A common approach involves the nucleophilic substitution of a suitable precursor, such as 2-amino-4,6-dichloropyridine, with sodium methoxide.

Workflow: Synthesis via Nucleophilic Substitution

Sources

4,6-Dimethoxypyridin-2-amine CAS number 36315-01-2

An In-depth Technical Guide to 4,6-Dimethoxypyridin-2-amine (CAS: 36315-01-2) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyridin-2-amine (ADMP), a pivotal intermediate in the synthesis of high-value chemical compounds. Registered under CAS number 36315-01-2, this pyrimidine derivative is a cornerstone building block in both the agrochemical and pharmaceutical industries.[1] This document delves into its core physicochemical properties, compares key synthesis methodologies with an emphasis on mechanistic rationale, explores its chemical reactivity for strategic derivatization, and outlines rigorous safety and handling protocols. The content is tailored for researchers, process chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Part 1: Core Physicochemical and Spectroscopic Profile

4,6-Dimethoxypyridin-2-amine is a crystalline powder whose chemical behavior is dictated by the interplay of its pyrimidine core, two electron-donating methoxy groups, and a nucleophilic amino group.[2][3] This unique arrangement influences its solubility, basicity, and reactivity, making it a highly adaptable precursor for further chemical modification.

Table 1: Physicochemical Properties of 4,6-Dimethoxypyridin-2-amine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 36315-01-2 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [4][5] |

| Appearance | Crystalline powder, off-white | [2][6] |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | ~279 °C (rough estimate) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa | 4.02 ± 0.10 (Predicted) | [2] |

| Density | ~1.31 g/cm³ (rough estimate) | [2] |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | |

Spectroscopic analyses, including FTIR and FT-Raman, have been reported and are crucial for confirming the structural integrity of the compound during synthesis and quality control.[2]

Part 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of ADMP can be approached through several routes, each with distinct advantages depending on the desired scale, purity, and economic constraints. As senior scientists, understanding the causality behind procedural steps is paramount for troubleshooting and optimization.

Method A: Nucleophilic Aromatic Substitution (SNAr) - The Laboratory Standard

The most prevalent laboratory-scale synthesis involves the reaction of a readily available precursor, 2-Amino-4,6-dichloropyrimidine, with a methoxide source. This method is reliable and provides a high yield of the target compound.[4]

Expertise in Practice: The choice of sodium hydride (NaH) is critical; it is a powerful, non-nucleophilic base that irreversibly deprotonates methanol to generate the sodium methoxide nucleophile in situ. This ensures a high concentration of the active nucleophile required to displace the two chloride atoms from the electron-deficient pyrimidine ring. The reaction is typically conducted in an inert, aprotic solvent like Tetrahydrofuran (THF) under reflux to provide the necessary activation energy for the double substitution to proceed to completion.[4]

Detailed Protocol: Synthesis of ADMP from 2-Amino-4,6-dichloropyrimidine [4]

-

Preparation: Under an inert nitrogen atmosphere, cool a solution of sodium hydride (2.4 eq, e.g., 14.6 mmol) in dry THF to 0 °C.

-

Nucleophile Generation: Add methanol (2.5 eq, e.g., 15.2 mmol) dropwise to the NaH suspension. Stir the mixture for 15 minutes at 0 °C to allow for the complete formation of sodium methoxide.

-

Substitution Reaction: Add 2-amino-4,6-dichloropyrimidine (1.0 eq, e.g., 6.1 mmol) to the solution.

-

Reaction Completion: Heat the reaction mixture to 62 °C and maintain for 15 hours.

-

Workup: Cool the mixture to room temperature and carefully quench with 1 M hydrochloric acid. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent in vacuo, and purify the resulting residue by silica gel column chromatography to yield pure ADMP.[4]

Visualization: SNAr Synthesis Workflow

Caption: A step-by-step workflow for the laboratory synthesis of ADMP.

Method B: Industrial Route via Malononitrile

For large-scale production, an alternative route starting from the inexpensive bulk chemical malononitrile is preferred.[7] This process involves a sequence of reactions including imidization, cyanamide substitution, and finally, an aromatization cyclization to form the pyrimidine ring.[7][8]

Trustworthiness through Process Design: This method is designed for industrial application, prioritizing high yield (>77%), high purity (>99%), operational simplicity, and environmental responsibility by minimizing waste streams.[7] The use of specialized catalysts and solvents under controlled conditions ensures the efficiency and reproducibility required for commercial manufacturing.[7][8]

Visualization: Industrial Synthesis Pathway Overview

Caption: Key transformations in the industrial synthesis of ADMP.

Part 3: Chemical Reactivity and Strategic Applications

The utility of ADMP stems from the reactivity of its 2-amino group and its role as a stable heterocyclic core.

Derivatization of the 2-Amino Group

The exocyclic amino group is a prime site for derivatization, acting as a nucleophile to form amides, sulfonamides, and ureas. A prominent application is its reaction with phenyl chloroformate to produce Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, a direct precursor to several sulfonylurea herbicides.[9][10]

Authoritative Grounding: The success of this acylation reaction hinges on the use of an acid receptor, such as N,N-dimethylaniline.[9] Phenyl chloroformate reacts with the amino group to form the desired carbamate and releases HCl as a byproduct. The HCl can protonate the starting amine, rendering it unreactive. The acid receptor acts as a scavenger, neutralizing the HCl and allowing the reaction to proceed to completion.

Detailed Protocol: Synthesis of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate [9]

-

Setup: In an appropriate inert solvent such as 1,4-dioxane, dissolve ADMP (1.0 eq).

-

Addition: Add at least a stoichiometric amount of N,N-dimethylaniline (acid receptor).

-

Reaction: While maintaining the temperature between 10-45°C, add a stoichiometric amount of phenyl chloroformate.

-

Workup: Upon reaction completion, add water to the mixture to precipitate the product.

-

Isolation: Filter the resulting slurry, wash the solids with water, and dry to obtain the carbamate product.[9]

Visualization: Key Derivatization of ADMP

Caption: Reaction scheme for the synthesis of a key herbicide precursor.

Applications in Drug Discovery and Agrochemicals

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.

-

Agrochemicals: ADMP is a crucial intermediate in the synthesis of sulfonylurea herbicides like Ethoxysulfuron, Nicosulfuron, and Bensulfuron-methyl.[1][11] It is also a known environmental degradation product of these compounds, making it an important analytical standard for environmental monitoring.[2][5]

-

Pharmaceuticals: While ADMP itself is not a therapeutic, its core structure is integral to the design of novel drugs. Derivatives of the 2-aminopyrimidine scaffold have been extensively explored for various therapeutic targets. For instance, related 2-amino-4,6-diarylpyrimidines have been developed as potent and selective A₁ adenosine receptor antagonists.[12] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of pharmacological activity and selectivity.[12][13]

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling chemical intermediates. ADMP is classified as an irritant, and appropriate precautions must be taken.[6][14]

Table 2: GHS Hazard and Precautionary Information

| Hazard Class | GHS Statement | Precautionary Measures (Examples) | Reference |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [6][14] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][14] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[6] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle ADMP in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[15][16]

-

Handling: Avoid all personal contact, including inhalation and ingestion.[17] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][18] A recommended storage temperature is 2-8°C, protected from light.[2]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[17] Place the spilled material in a suitable, labeled container for waste disposal.[18]

Conclusion

4,6-Dimethoxypyridin-2-amine is more than a mere chemical intermediate; it is a versatile platform for innovation in both life sciences and agricultural sciences. Its well-defined physicochemical properties, established synthesis routes, and predictable reactivity make it an invaluable tool for chemists. A thorough understanding of its synthesis, from the mechanistic underpinnings of lab-scale procedures to the efficiencies of industrial processes, allows for its strategic and safe application in the development of next-generation pharmaceuticals and agrochemicals.

References

- Google Patents. (CN103159684B). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

Cohizon Life Sciences. 4,6-DIMETHOXY-2-(PHENOXYCARBONYL)AMINOPYRIDINE Safety Data Sheet. Available at: [Link]

-

LookChem. (n.d.). Cas 36315-01-2, 2-Amino-4,6-dimethoxypyrimidine Chemical Properties. Available at: [Link]

-

Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

- Google Patents. (CN102898382A). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Acros Organics. (2009). SAFETY DATA SHEET: 2-Pyrimidinamine, 4,6-dimethyl-. Available at: [Link]

-

Li, Y. (2015). Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. Semantic Scholar. Available at: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine. Available at: [Link]

-

European Patent Office. (1999). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE (EP 0815086 B1). Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (CN102491948A). Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.

-

PubChem. (n.d.). 4,6-Dimethoxy-2-pyrimidinyl urea. National Center for Biotechnology Information. Available at: [Link]

-

Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation... Journal of Medicinal Chemistry, 52(23), 7653-68. Available at: [Link]

-

ChemBK. (2024). 1(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfony)urea. Available at: [Link]

-

Moreno-Sanz, G., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(8), 4189-4211. Available at: [Link]

-

Krátký, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie, 345(6), 446-56. Available at: [Link]

-

PubChem. (n.d.). Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of 4,6-Dimethoxy Activated Benzimidazoles. Available at: [Link]

-

Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues... Journal of Medicinal Chemistry, 41(25), 5064-76. Available at: [Link]

-

Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1227-1244. Available at: [Link]

Sources

- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. Cas 36315-01-2,2-Amino-4,6-dimethoxypyrimidine | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations [scispace.com]

- 9. data.epo.org [data.epo.org]

- 10. Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | C13H13N3O4 | CID 10945667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. cohizon.com [cohizon.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4,6-Dimethoxypyridin-2-amine structure and synthesis

An In-depth Technical Guide to 4,6-Dimethoxypyridin-2-amine: Structure, Synthesis, and Applications

Introduction

4,6-Dimethoxypyridin-2-amine is a substituted pyridine derivative of significant interest in synthetic organic chemistry. As a bifunctional molecule featuring both nucleophilic amino and electron-rich aromatic character, it serves as a versatile building block for more complex molecular architectures. Its structural scaffold is a key component in various biologically active compounds, highlighting its importance for researchers in agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its structure, detailed synthetic methodologies with mechanistic insights, and its primary applications, tailored for scientists and professionals in chemical and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The structural and physical characteristics of 4,6-dimethoxypyridin-2-amine are fundamental to its reactivity and handling.

Chemical Structure

The molecule consists of a pyridine ring substituted with an amine group at the 2-position and two methoxy groups at the 4- and 6-positions. The IUPAC name for this compound is 4,6-dimethoxypyridin-2-amine[1]. The presence of the electron-donating methoxy and amino groups significantly influences the electron density of the pyridine ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.

-

Molecular Formula: C₇H₁₀N₂O₂[1]

-

SMILES: COC1=CC(=NN)OC

-

InChI Key: FFYYHFMMWZGEMB-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below. This data is crucial for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 94-97 °C | [3] |

| Solubility | Soluble in methanol | [2] |

| CAS Number | 914348-23-5 | [1] |

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4,6-dimethoxypyridin-2-amine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons and the methoxy and amine groups. The chemical shifts are influenced by the electron-donating effects of the substituents on the pyridine ring[4][5].

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to N-H stretching vibrations from the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-O stretching from the methoxy groups[5][6].

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to its calculated mass[7].

Part 2: Synthesis of 4,6-Dimethoxypyridin-2-amine

The synthesis of 4,6-dimethoxypyridin-2-amine can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two prominent, field-proven synthetic pathways are detailed below.

Synthetic Pathway A: From Malononitrile

This route is a robust, multi-step synthesis suitable for industrial-scale production. It leverages inexpensive starting materials and proceeds through key intermediates via imidization, cyanamide substitution, and an aromatizing cyclization.[8][9]

Workflow for Synthesis from Malononitrile

Caption: Synthesis of 4,6-dimethoxypyridin-2-amine from malononitrile.

Step-by-Step Experimental Protocol (Route A)

-

Imidization: Malononitrile is reacted with methanol in a suitable solvent (e.g., methyl tert-butyl ether) in the presence of a catalyst like cobalt chloride[8]. Dry hydrogen chloride gas is bubbled through the mixture to form the key intermediate, dimethoxypropyl diimidate hydrochloride. This step leverages the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst.

-

Cyanamide Substitution: The resulting diimidate hydrochloride solution is then reacted with cyanamide. A base is typically added to neutralize the hydrochloride and facilitate the nucleophilic attack of cyanamide, leading to a substituted cyanamide intermediate.

-

Aromatizing Cyclization: The intermediate from the previous step undergoes a thermally induced intramolecular cyclization. Heating the reaction mixture, often in a high-boiling solvent like toluene, promotes the ring-closure and subsequent aromatization to yield the final product, 4,6-dimethoxypyridin-2-amine[10].

-

Purification: The crude product is typically isolated by cooling the reaction mixture to induce precipitation, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or toluene to obtain a high-purity product[8][11].

Causality and Field Insights: This method is favored in industrial settings due to its high yield (often exceeding 77% total) and the use of readily available, low-cost raw materials[8]. The innovative design of the aromatization cyclization process is a key factor in achieving high purity and cost-effectiveness[9].

Synthetic Pathway B: From 2-Amino-4,6-dichloropyrimidine

This approach involves a double nucleophilic aromatic substitution (SₙAr) reaction. It is a common and effective laboratory-scale synthesis.

Workflow for Synthesis from 2-Amino-4,6-dichloropyrimidine

Caption: Synthesis via nucleophilic substitution of 2-amino-4,6-dichloropyrimidine.

Step-by-Step Experimental Protocol (Route B)

-

Methoxide Generation: Sodium hydride (NaH) is suspended in a dry, inert solvent like tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to 0°C. Methanol is added dropwise to this suspension to generate sodium methoxide in situ. The use of NaH, a strong base, ensures complete deprotonation of methanol.

-

Nucleophilic Substitution: 2-Amino-4,6-dichloropyrimidine is added to the freshly prepared sodium methoxide solution. The highly nucleophilic methoxide ion attacks the electron-deficient carbon atoms at positions 4 and 6 of the pyrimidine ring, displacing the chloride leaving groups.

-

Reaction Progression: The reaction mixture is heated (e.g., to 62°C) for several hours to ensure the substitution reaction goes to completion[12].

-

Workup and Purification: After cooling, the reaction is quenched with a dilute acid (e.g., 1 M HCl). The product is extracted into an organic solvent like ethyl acetate (EtOAc). The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting crude product is purified by silica gel column chromatography to yield pure 4,6-dimethoxypyridin-2-amine[12].

Causality and Field Insights: The SₙAr mechanism is facilitated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged Meisenheimer complex intermediate. This route offers a straightforward transformation, although it may be more costly for large-scale production due to the price of the dichloropyrimidine starting material and reagents like NaH.

Part 3: Applications in Agrochemical and Pharmaceutical Development

The primary utility of 4,6-dimethoxypyridin-2-amine lies in its role as a crucial intermediate in the synthesis of high-value chemical products.

Agrochemicals

This compound is a well-established precursor for a class of highly effective sulfonylurea herbicides[3]. It is a known environmental transformation product of several widely used herbicides, including:

-

Flupyrsulfuron-methyl

-

Sulfosulfuron

-

Foramsulfuron

-

Nicosulfuron

-

Rimsulfuron[13]

The synthesis of these herbicides often involves reacting 4,6-dimethoxypyridin-2-amine with a suitable sulfonyl isocyanate or by converting the amine to a carbamate which is then reacted with a sulfonamide[14]. The resulting sulfonylurea compounds act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but not in animals, giving them their selective herbicidal activity.

Pharmaceutical and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents[15]. Substituted 2-aminopyrimidines are of particular interest as they can act as bioisosteres for purines and engage in specific hydrogen bonding interactions with biological targets like protein kinases.

While direct blockbuster drug applications of 4,6-dimethoxypyridin-2-amine are less documented than its agrochemical uses, its structural motif is explored in drug discovery for developing:

-

Kinase Inhibitors: The 2-aminopyrimidine core is a common feature in many kinase inhibitors used in oncology. The amine group can form critical hydrogen bonds in the hinge region of the kinase ATP-binding site.

-

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have shown a broad range of biological activities, including antiviral and antibacterial properties[5][7].

-

Adenosine Receptor Antagonists: The 2-amino-pyrimidine structure has been used to design potent and selective antagonists for adenosine receptors, which are targets for various neurological and inflammatory conditions[16].

Part 4: Safety, Handling, and Storage

According to GHS classifications, 4,6-dimethoxypyridin-2-amine may cause skin and eye irritation[13]. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. For long-term stability, storage at ambient temperatures is recommended[2].

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids[2].

Conclusion

4,6-Dimethoxypyridin-2-amine is a valuable synthetic intermediate with a well-defined structure and established physicochemical properties. Its synthesis is dominated by robust and scalable methods, particularly the route starting from malononitrile for industrial applications and the nucleophilic substitution pathway for laboratory-scale work. Its primary and most significant application is in the agrochemical industry as a key building block for sulfonylurea herbicides. Furthermore, its underlying 2-aminopyrimidine scaffold continues to be a fruitful area of exploration in medicinal chemistry, suggesting potential future applications in drug development. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, handle, and utilize this important chemical compound.

References

-

Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]

- Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

Zeitschrift für Naturforschung B. Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Retrieved from [Link]

-

Semantic Scholar. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang. Retrieved from [Link]

-

Chemsrc. CAS#:6951-28-6. Retrieved from [Link]

-

ResearchGate. Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF. Retrieved from [Link]

-

PubChem. 4,6-Dimethoxypyridin-2-amine | C7H10N2O2 | CID 14480894. Retrieved from [Link]

-

Eureka. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine. Retrieved from [Link]

-

European Patent Office. PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - EP 0815086 B1. Retrieved from [Link]

-

Xingyu Chemical. 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2). Retrieved from [Link]

-

CAS号查询. 6951-28-6_CAS号:6951-28-6_1.... Retrieved from [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. Retrieved from [Link]

- Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Chemsrc. CAS#:148812-66-2 | 4-(dimethoxymethyl)-6-methoxypyrimidin-2-amine. Retrieved from [Link]

- Google Patents. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.

-

NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

Infona. IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Retrieved from [Link]

-

PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

-

ResearchGate. (PDF) The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link]

-

Chemsrc. CAS#:93856-97-4 | prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate. Retrieved from [Link]

Sources

- 1. 4,6-Dimethoxypyridin-2-amine | C7H10N2O2 | CID 14480894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2) [xingyuchemical.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Strona domeny infona.pl [infona.pl]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 9. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations [scispace.com]

- 10. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 11. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 12. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. data.epo.org [data.epo.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,6-Dimethoxypyridin-2-amine: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for 4,6-Dimethoxypyridin-2-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. The elucidation of its molecular structure through various spectroscopic techniques is fundamental for its identification, purity assessment, and the prediction of its chemical behavior. This document synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Overview

4,6-Dimethoxypyridin-2-amine possesses a pyridine core substituted with an amine group at the C2 position and two methoxy groups at the C4 and C6 positions. This substitution pattern significantly influences the electron distribution within the aromatic ring, which in turn dictates the characteristic signals observed in its spectra. Understanding this structure is the first step in a comprehensive spectroscopic analysis.

Caption: Molecular structure of 4,6-Dimethoxypyridin-2-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The electron-donating effects of the amine and methoxy groups, combined with the electron-withdrawing nature of the pyridine ring nitrogen, result in a distinct and predictable spectrum.

Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of 4,6-Dimethoxypyridin-2-amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | ~5.8 - 6.0 | Doublet (d) | 1H |

| H5 | ~5.4 - 5.6 | Doublet (d) | 1H |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |

| OCH₃ (C4) | ~3.8 - 3.9 | Singlet (s) | 3H |

| OCH₃ (C6) | ~3.9 - 4.0 | Singlet (s) | 3H |

Causality of Assignments:

-

Aromatic Protons (H3, H5): The protons at the C3 and C5 positions are in a highly shielded region of the pyridine ring due to the strong electron-donating resonance effects of the amino group (at C2) and the methoxy groups (at C4 and C6). This results in a significant upfield shift compared to unsubstituted pyridine. They appear as doublets due to coupling with each other.

-

Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show coupling.

-

Methoxy Protons (OCH₃): The two methoxy groups are in slightly different electronic environments, which may lead to two distinct singlet signals. Each signal integrates to three protons.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

The expected chemical shifts for the carbon atoms of 4,6-Dimethoxypyridin-2-amine are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 162 |

| C3 | ~85 - 90 |

| C4 | ~165 - 168 |

| C5 | ~82 - 86 |

| C6 | ~163 - 166 |

| OCH₃ (C4) | ~53 - 56 |

| OCH₃ (C6) | ~54 - 57 |

Causality of Assignments:

-

C2, C4, C6: These carbons are directly attached to heteroatoms (nitrogen or oxygen) and are significantly deshielded, causing them to appear far downfield.

-

C3, C5: These carbons are shielded by the electron-donating groups and appear at a much higher field (further upfield) than typical aromatic carbons.

-

Methoxy Carbons (OCH₃): The carbons of the methoxy groups appear in the typical aliphatic region for carbons singly bonded to oxygen.

Experimental Protocol for ¹³C NMR Spectroscopy

Caption: Standard workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (CH₃) |

| 1640 - 1580 | N-H Scissoring (Bend) | Primary Amine (NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1250 - 1200 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |

| 1050 - 1000 | C-O Symmetric Stretch | Aryl-Alkyl Ether |

Causality of Assignments:

-

N-H Stretches: A primary amine is expected to show two distinct bands in this region corresponding to the asymmetric and symmetric stretching modes.[1]

-

C-H Stretches: Separate regions of absorption are expected for the aromatic C-H bonds of the pyridine ring and the aliphatic C-H bonds of the methoxy groups.

-

N-H Bend: The in-plane bending (scissoring) vibration of the primary amine typically appears in this region.[1]

-

Ring Stretches: The pyridine ring exhibits a series of complex C=C and C=N stretching vibrations that are characteristic of the aromatic system.

-

C-O Stretches: The C-O bonds of the aryl-alkyl ether (methoxy groups) will produce strong, characteristic bands in the fingerprint region. The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch.

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

-

Molecular Ion [M]⁺•: m/z = 154

Predicted Fragmentation Pathways: The fragmentation of 4,6-Dimethoxypyridin-2-amine is expected to be directed by the amine and methoxy functional groups.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a bond alpha to the nitrogen atom. However, in an aromatic system, this is less prevalent.

-

Loss of Methyl Radical: A likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 amu) from one of the methoxy groups to form a stable cation at m/z = 139.

-

Loss of Formaldehyde: Subsequent loss of a neutral formaldehyde molecule (CH₂O, 30 amu) from the remaining methoxy group could lead to a fragment at m/z = 124 or m/z = 109 after the initial loss of a methyl radical.

-

Ring Fragmentation: Fragmentation of the pyridine ring itself can lead to a variety of smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry (ESI)

Caption: Standard workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of 4,6-Dimethoxypyridin-2-amine is defined by the interplay of its amine and methoxy substituents on the pyridine ring. ¹H and ¹³C NMR spectra are characterized by significant shielding of the ring positions, leading to upfield chemical shifts. The IR spectrum is dominated by the characteristic vibrations of the primary amine and aryl-alkyl ether functional groups. Mass spectrometry confirms the molecular weight and provides insight into the stability of the molecule through predictable fragmentation patterns. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint essential for the unambiguous identification and further study of this compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link][1]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][2]

-

Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. [Link][3]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dimethoxypyridin-2-amine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-dimethoxypyridin-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predictive analysis based on substituent effects, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of the expected data. Our approach is grounded in scientific integrity, combining established principles with practical insights to ensure a self-validating and authoritative resource.

Introduction: The Structural Elucidation of a Substituted Pyridine

4,6-Dimethoxypyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, and intermolecular interactions, and for quality control in synthetic processes. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton within the molecule.

The pyridine ring is an aromatic heterocycle where the nitrogen atom's electronegativity and the positions of substituents significantly influence the chemical shifts of the ring protons.[1][2] In 4,6-dimethoxypyridin-2-amine, the presence of two electron-donating methoxy groups (-OCH₃) and an amino group (-NH₂) at positions 4, 6, and 2 respectively, creates a unique electronic distribution that is reflected in its ¹H NMR spectrum. Understanding these substituent effects is key to accurately interpreting the spectral data.[3]

Predicted ¹H NMR Spectrum and Structural Correlations

The ¹H NMR spectrum of 4,6-dimethoxypyridin-2-amine is predicted to be relatively simple, exhibiting signals for the aromatic protons, the methoxy group protons, and the amine group protons. The symmetry of the molecule simplifies the aromatic region of the spectrum.

Molecular Structure and Proton Designations

To facilitate the discussion, the protons in 4,6-dimethoxypyridin-2-amine are designated as follows:

Figure 1. Molecular structure of 4,6-dimethoxypyridin-2-amine with proton labeling.

Analysis of Substituent Effects

The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance. They increase the electron density on the pyridine ring, particularly at the ortho and para positions. This increased electron density leads to magnetic shielding, causing the attached protons to resonate at a lower chemical shift (upfield) compared to unsubstituted pyridine.[1][3]

-

Amino Group (-NH₂): Located at the C2 position, it strongly shields the ortho (H3) and para (H5) protons.

-

Methoxy Groups (-OCH₃): Located at the C4 and C6 positions, they also contribute to the shielding of the ring protons. The C4-methoxy group particularly influences H3 and H5, while the C6-methoxy group influences H5.

Due to the combined electron-donating effects of these substituents, the aromatic protons H3 and H5 are expected to appear at significantly lower chemical shifts than those in unsubstituted pyridine (δ 7.5-8.5 ppm).

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of substituent effects and data from structurally related compounds such as 2-aminopyridine, 2,6-dimethoxypyridine, and 2-amino-4,6-dimethoxypyrimidine, the following ¹H NMR spectral data are predicted for 4,6-dimethoxypyridin-2-amine.[4][5][6]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | 5.8 - 6.0 | Doublet | ~2.0 | 1H |

| H5 | 5.3 - 5.5 | Doublet | ~2.0 | 1H |

| -NH₂ | 4.5 - 5.5 (broad) | Singlet | - | 2H |

| -OCH₃ (C4) | 3.8 - 3.9 | Singlet | - | 3H |

| -OCH₃ (C6) | 3.8 - 3.9 | Singlet | - | 3H |

-

Aromatic Protons (H3 and H5): These two protons are in different chemical environments and are expected to appear as two distinct signals. They will likely appear as doublets due to meta-coupling (⁴J) with each other. The coupling constant for meta-protons in a pyridine ring is typically small, around 2-3 Hz.

-

Amine Protons (-NH₂): The protons of the amino group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature.

-

Methoxy Protons (-OCH₃): The two methoxy groups are in slightly different electronic environments (one is para to the amino group, the other is ortho). However, their chemical shifts are expected to be very similar and may even overlap, appearing as a single singlet with an integration of 6H, or as two closely spaced singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4,6-dimethoxypyridin-2-amine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound has poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the choice of solvent will affect the chemical shifts, particularly for the labile -NH₂ protons.

-

Sample Concentration: Weigh approximately 5-10 mg of 4,6-dimethoxypyridin-2-amine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Justification |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | zg30 or similar | A standard 30-degree pulse is sufficient for quantitative measurements. |

| Spectral Width | 12-16 ppm | Ensures all expected proton signals are captured. |

| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 1-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Number of Scans | 8-16 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Experimental Workflow Diagram

Figure 2. Experimental workflow for ¹H NMR spectrum acquisition and processing.

Data Interpretation and Discussion

The final processed ¹H NMR spectrum should be analyzed by examining the chemical shifts, integration values, and multiplicities of the signals.

-

Chemical Shifts: The positions of the signals on the x-axis (in ppm) provide information about the electronic environment of the protons. The predicted chemical shifts in the table above should be used as a guide for initial assignments.

-

Integration: The area under each signal is proportional to the number of protons it represents. The integration values should be normalized to a known number of protons (e.g., setting one of the methoxy signals to 3H) to confirm the assignments.

-

Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) is due to spin-spin coupling with neighboring protons. This information is crucial for determining the connectivity of the molecule. The expected meta-coupling between H3 and H5 will be a key feature in the aromatic region.

Conclusion

The ¹H NMR spectrum of 4,6-dimethoxypyridin-2-amine is a powerful tool for its structural verification. By understanding the influence of the electron-donating amino and methoxy substituents, a detailed prediction of the spectrum can be made. This guide provides the theoretical basis for this prediction, a robust experimental protocol for acquiring the data, and a framework for its interpretation. Adherence to these principles and methodologies will ensure the acquisition of high-quality, reliable data for researchers and scientists in the field of drug development and chemical synthesis.

References

- Spectroscopy Letters: Vol 26, No 2, 1H NMR Spectra of Substituted Aminopyridines.

- ChemicalBook, 2-Aminopyridine(504-29-0) 1H NMR spectrum.

- ChemicalBook, 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.

- ChemicalBook, 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum.

- DTIC, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ResearchGate, 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)...

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- 1H chemical shifts in NMR. Part 18.

- AIP Publishing, Analysis of the NMR Spectrum of Pyridine.

- ChemicalBook, 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]

- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

Introduction: The 2-Aminopyrimidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide The Biological Activity of 4,6-Disubstituted 2-Aminopyrimidine Derivatives as Kinase Inhibitors

The 2-aminopyridine and its bioisostere, the 2-aminopyrimidine nucleus, represent privileged scaffolds in medicinal chemistry.[1][2] These six-membered heterocyclic compounds are foundational to numerous pharmaceuticals, demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] Their remarkable versatility stems from their ability to form stable, specific interactions with biological macromolecules, particularly enzymes and receptors, through multimodal hydrogen bonding and the potential for diverse substitutions.[1]

While the 4,6-dimethoxypyridin-2-amine core is of interest, the closely related 4,6-disubstituted pyrimidin-2-amine framework has garnered significantly more attention in recent drug discovery literature, especially in oncology.[6][7][8] These pyrimidine derivatives have proven to be exceptionally effective frameworks for the design of potent and selective kinase inhibitors.[9] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][10]

This technical guide provides an in-depth analysis of the biological activity of 4,6-disubstituted 2-aminopyrimidine derivatives, with a primary focus on their mechanism of action as anticancer agents through kinase inhibition. We will explore the structural basis for their activity, examine case studies of specific kinase targets, provide detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data.

Part 1: The Mechanistic Basis of Kinase Inhibition

The efficacy of the 2-aminopyrimidine scaffold as a kinase inhibitor lies in its function as a "hinge-binder." The catalytic domain of most kinases contains a flexible hinge region that connects the N- and C-lobes. This region is crucial for binding adenosine triphosphate (ATP), the phosphate donor for the phosphorylation reaction.[11] 2-Aminopyrimidine derivatives are designed as ATP-competitive inhibitors; they occupy the ATP-binding pocket and form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, effectively blocking ATP from binding and shutting down the enzyme's catalytic activity.[10]

The 2-amino group and one of the pyrimidine ring nitrogens typically act as a hydrogen bond donor and acceptor, respectively, forming a bidentate interaction with the kinase hinge. The substituents at the 4- and 6-positions extend into other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, which provides both potency and selectivity for the target kinase.

Caption: General mechanism of kinase inhibition by a 2-aminopyrimidine scaffold.

Part 2: Case Studies in Anticancer Activity

The versatility of the 4,6-disubstituted 2-aminopyrimidine scaffold allows it to be tailored to inhibit a wide range of kinases implicated in cancer.

Inhibition of Aurora Kinase A (AURKA)

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly. Its overexpression is common in many cancers, such as colon and breast cancer, making it an attractive therapeutic target.[12]

A study on 4,6-diphenylpyrimidin-2-amine derivatives identified a potent AURKA inhibitor, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (Derivative 12) .[12] This compound was found to inhibit AURKA activity, leading to a reduction in the phosphorylation of AURKA at its active site (Thr288).[12] Downstream cellular effects included an accumulation of cells in the G2/M phase of the cell cycle and the induction of caspase-mediated apoptosis, evidenced by the cleavage of caspase-3, caspase-7, and PARP.[12] This demonstrates a clear causal link from target engagement (AURKA inhibition) to a desired therapeutic outcome (cancer cell death).

Caption: A logical workflow for evaluating novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the recombinant target kinase, its specific peptide substrate, and ATP in a reaction buffer. Add the test compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI50 value (the concentration that inhibits cell growth by 50%).

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G1, S, G2/M) have distinct amounts of DNA. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for cell cycle phase quantification.

-

Methodology:

-

Treatment: Treat cells grown in culture dishes with the test compound at its GI50 concentration for a set time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is measured for thousands of individual cells.

-

Analysis: Generate a histogram of DNA content. The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases, identifying any drug-induced cell cycle arrest.

-

Conclusion and Future Outlook

The 4,6-disubstituted 2-aminopyrimidine scaffold is a robust and highly adaptable platform for the development of targeted anticancer therapeutics. Its proven ability to act as an effective kinase hinge-binder has led to the discovery of potent inhibitors against critical oncogenic targets like AURKA and PI3K. [6][12][13]The true power of this scaffold lies in the potential for fine-tuning its selectivity and potency through synthetic modification at the 4- and 6-positions, enabling the development of next-generation inhibitors that are not only effective but also possess favorable safety profiles. Future research will likely focus on developing dual-target or multi-target inhibitors to combat the complex signaling networks and inherent redundancy that lead to drug resistance in cancer. [6][14]The continued exploration of this chemical space promises to yield novel and impactful therapies for researchers and drug development professionals dedicated to the fight against cancer.

References

- Narendar, P., & et al. (2025).

- Marinescu, M., & et al. (2025). 2-aminopyridine – a classic and trendy pharmacophore.

- Girard, Y., & et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-744.

- Thomas, A., & et al. (2025). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines.

- El-Gazzar, A. B. A., & et al. (Year not specified). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

- Jo, S., & et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. BMC Cancer, 19(1), 578.

- Onipko, O. V., & et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed.

- Griffin, R. J., & et al. (Year not specified). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. PubMed.

- Alidmat, M. M., & et al. (2024). Synthesis, Characterization and Glyoxalase Inhibitory Activity of 4,6-Diheteroarylpyrimidine-2-amine Derivatives: In Vitro and In Silico Studies.

- Onipko, O. V., & et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.

- Chen, C. H., & et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719-13735.

- BenchChem. (2025).

- Sharma, P., & et al. (2017).

- Yayli, N., & et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.

- Xiang, H., & et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(5), 889-894.

- Kumar, D., & et al. (Year not specified). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.

- Liu, C. H., & et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 293-299.

- Kumar, A., & et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC - PubMed Central.

- Knight, Z. A., & Shokat, K. M. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.

- Onipko, O. V., & et al. (Year not specified). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.

- Cano, C., & et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4,6-Dimethoxypyridin-2-amine: A Critical Assessment for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the solubility and stability of 4,6-dimethoxypyridin-2-amine, a crucial heterocyclic building block in medicinal chemistry and drug development. Recognizing the scarcity of direct experimental data for this specific molecule, this guide synthesizes available information on closely related analogues to provide a robust predictive framework. By explaining the underlying chemical principles and providing detailed experimental protocols, this document serves as a critical resource for scientists working with this and similar chemical entities.

Introduction: The Significance of 4,6-Dimethoxypyridin-2-amine in Medicinal Chemistry

4,6-Dimethoxypyridin-2-amine belongs to the substituted aminopyridine class of compounds, which are prevalent scaffolds in a wide array of biologically active molecules. The unique electronic properties conferred by the electron-donating methoxy groups and the nucleophilic amino group make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery workflows, from initial screening to formulation development.

This guide will delve into the known and predicted solubility and stability profiles of 4,6-dimethoxypyridin-2-amine, offering insights into its behavior in various solvent systems and under different stress conditions.

Solubility Profile: A Predictive Analysis

Direct quantitative solubility data for 4,6-dimethoxypyridin-2-amine is not extensively available in the public domain. However, by examining the solubility of structurally similar compounds, a reliable estimation of its solubility characteristics can be established.

Qualitative Solubility and Insights from Structural Analogues

Based on its structure, 4,6-dimethoxypyridin-2-amine is a polar molecule. The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The methoxy groups also contribute to its polarity.

-

General Expectations: It is anticipated to have moderate solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in water is expected to be limited but can be influenced by pH. In non-polar solvents like hexanes and toluene, its solubility is predicted to be low.

-

Data from Related Compounds:

-

2-Amino-4,6-dimethoxypyrimidine: A closely related isomer, is reported to be slightly soluble in chloroform and methanol.[1]

-

4-Amino-2,6-dimethoxypyrimidine: Another isomer, demonstrates a solubility of 25 mg/mL in methanol.

-

Quantitative Solubility of a Key Analogue: 2-Amino-4-chloro-6-methoxypyrimidine

A comprehensive study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine provides invaluable quantitative insight.[2] While the chloro group is more electron-withdrawing than a methoxy group, the overall polarity and hydrogen bonding capabilities are comparable, making this a strong reference compound.

Table 1: Mole Fraction Solubility (x) of 2-Amino-4-chloro-6-methoxypyrimidine in Various Solvents at Different Temperatures [2]

| Solvent | 273.15 K (0°C) | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |

| Methanol | 0.00358 | 0.00512 | 0.00718 | 0.00995 | 0.01352 | 0.01798 |

| Ethanol | 0.00215 | 0.00301 | 0.00421 | 0.00589 | 0.00812 | 0.01109 |

| n-Propanol | 0.00152 | 0.00218 | 0.00311 | 0.00445 | 0.00631 | 0.00889 |

| Isopropanol | 0.00118 | 0.00171 | 0.00248 | 0.00359 | 0.00517 | 0.00738 |

| Acetone | 0.01021 | 0.01358 | 0.01789 | 0.02335 | 0.03012 | 0.03845 |

| Acetonitrile | 0.00412 | 0.00569 | 0.00781 | 0.01062 | 0.01428 | 0.01897 |

| Ethyl Acetate | 0.00698 | 0.00925 | 0.01205 | 0.01558 | 0.01998 | 0.02547 |

| Chloroform | 0.00815 | 0.01052 | 0.01348 | 0.01715 | 0.02168 | 0.02721 |

| Toluene | 0.00051 | 0.00073 | 0.00104 | 0.00147 | 0.00207 | 0.00289 |

| N,N-Dimethylformamide | 0.04125 | 0.05012 | 0.06058 | 0.07289 | 0.08735 | 0.10421 |

| 1,4-Dioxane | 0.01254 | 0.01621 | 0.02078 | 0.02645 | 0.03342 | 0.04198 |

| Ethyl Benzene | 0.00032 | 0.00047 | 0.00068 | 0.00098 | 0.00139 | 0.00196 |

Expert Interpretation: The data for the chloro-analogue indicates that solubility generally increases with temperature, as expected for an endothermic dissolution process. The highest solubility is observed in highly polar aprotic solvents like DMF and 1,4-dioxane, followed by acetone and ethyl acetate. Alcohols show moderate solubility, while non-polar aromatic solvents exhibit very low solubility. It is reasonable to predict a similar trend for 4,6-dimethoxypyridin-2-amine, although the absolute values may differ due to the electronic and steric differences between a chloro and a methoxy group. The methoxy group, being less electron-withdrawing, might slightly decrease interactions with polar solvents compared to the chloro group.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data for 4,6-dimethoxypyridin-2-amine, the shake-flask method is the gold standard.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 4,6-dimethoxypyridin-2-amine to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of 4,6-dimethoxypyridin-2-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in desired units (e.g., mg/mL, mol/L) based on the quantified concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for a forced degradation study of 4,6-dimethoxypyridin-2-amine.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended for 4,6-dimethoxypyridin-2-amine:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, refrigeration (2-8°C) is advisable. [1]* Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

Conclusion

While direct, comprehensive data on the solubility and stability of 4,6-dimethoxypyridin-2-amine remains to be fully elucidated in publicly accessible literature, a scientifically sound predictive framework can be constructed based on its chemical structure and data from closely related analogues. This guide provides researchers with a strong foundation for understanding and predicting its behavior, along with robust experimental protocols to generate the specific data required for their research and development activities. The insights and methodologies presented herein are essential for the successful application of this valuable building block in the advancement of medicinal chemistry and drug discovery.

References

Sources

The Cornerstone of Modern Herbicides: A Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Pivotal Chemical Intermediate

Introduction